Formosanol
Overview
Description
Formosanol is a natural product derived from the heartwood of Juniperus formosana, a species belonging to the Cupressaceae family . It is classified as a lignan, a type of polyphenolic compound known for its diverse biological activities. The molecular formula of this compound is C21H24O6, and it has a molecular weight of 372.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The first enantioselective total synthesis of Formosanol was achieved using a palladium-catalyzed asymmetric allylic cycloaddition as a key step . This method involves a 7-8 step sequence, resulting in an overall yield of up to 14% . The synthesis begins with the preparation of aryltetralin lignan acetals, followed by a series of stereoselective reactions to obtain this compound.
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most of the available this compound is extracted from natural sources, specifically the heartwood of Juniperus formosana . The extraction process involves solvent extraction followed by purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Formosanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydrothis compound.
Substitution: this compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothis compound and other reduced forms.
Substitution: Halogenated and nucleophile-substituted derivatives.
Scientific Research Applications
Formosanol has a wide range of scientific research applications, including:
Mechanism of Action
Formosanol is structurally similar to other lignans, such as alpha-Conidendrin, Isoanthricin, and alpha-Peltatin . it is unique due to its specific stereochemistry and biological activities.
Comparison with Similar Compounds
- Alpha-Conidendrin (CAS#85699-62-3)
- Isoanthricin (CAS#17301-70-5)
- Alpha-Peltatin (CAS#568-53-6)
- Deoxypodophyllotoxin (CAS#19186-35-7)
- Etoposide (CAS#33419-42-0)
Formosanol’s uniqueness lies in its specific interactions with molecular targets and its potential therapeutic applications, which distinguish it from other lignans .
Properties
IUPAC Name |
(3S,3aR,9S,9aR)-9-(4-hydroxy-3-methoxyphenyl)-3,6-dimethoxy-1,3,3a,4,9,9a-hexahydrobenzo[f][2]benzofuran-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-24-18-7-11(4-5-16(18)22)20-13-9-17(23)19(25-2)8-12(13)6-14-15(20)10-27-21(14)26-3/h4-5,7-9,14-15,20-23H,6,10H2,1-3H3/t14-,15+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKVHHWFBTXMHU-UFNANVBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]2CC3=CC(=C(C=C3[C@@H]([C@H]2CO1)C4=CC(=C(C=C4)O)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Formosanol and where is it found in nature?
A1: this compound is a lignan, a type of natural product, first isolated from the heartwood of Juniperus formosana Hayata []. It has also been found in other species like Taxus wallichiana [].
Q2: Has this compound demonstrated any biological activity?
A3: Research suggests that this compound exhibits α-glucosidase inhibitory activity []. Among tested compounds, it showed the most potent effect with an IC50 value of 35.3 μM []. This finding suggests potential applications in managing conditions like diabetes, although further research is needed.
Q3: Are there any synthetic routes to obtain this compound?
A4: Yes, the first enantioselective total synthesis of this compound and its enantiomer has been achieved []. This synthesis utilized a palladium-catalyzed asymmetric allylic cycloaddition as a key step, enabling the production of this compound and other lignan acetals in a stereoselective manner [].
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